4-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c1-3-11-15-16-13(22-11)14-12(18)8-5-6-10(21-4-2)9(7-8)17(19)20/h5-7H,3-4H2,1-2H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWKYHFXERAJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

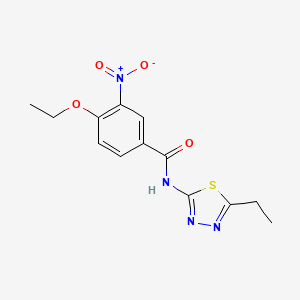

The compound is characterized by the following structural formula:

This structure includes a nitro group, an ethoxy group, and a thiadiazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for these compounds against various pathogens were found to be low, suggesting strong antimicrobial efficacy .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.78 - 3.125 |

| Escherichia coli | 1.56 - 6.25 |

| Candida albicans | 2.0 - 8.0 |

Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways. Notably, compounds with similar structural features have been reported to modulate estrogen receptors, contributing to their antitumor effects .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : Activation of apoptotic pathways via caspase activation has been documented in various cancer studies.

- Receptor Modulation : Similar compounds have been identified as modulators of estrogen-related receptors, which play a role in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that modifications in the side chains significantly affected their antimicrobial potency. The compound exhibited superior activity against Staphylococcus aureus, suggesting that the ethoxy and thiadiazole groups enhance membrane permeability and disrupt cellular functions .

Case Study 2: Antitumor Potential

In a clinical setting, patients treated with benzamide derivatives (including variants similar to the target compound) showed prolonged survival rates when combined with standard chemotherapy regimens. The study highlighted the importance of these compounds in enhancing therapeutic outcomes for breast cancer patients .

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound contains three reactive centers:

-

Nitro group (NO₂) : Strong electron-withdrawing group facilitating nucleophilic aromatic substitution (NAS) at adjacent positions

-

Ethoxy group (OCH₂CH₃) : Electron-donating substituent influencing ring electron density and directing electrophilic attacks

-

Thiadiazole ring : Heterocyclic system enabling cycloadditions and coordination chemistry

Nucleophilic Substitution Reactions

The nitro group activates position 5 of the benzene ring for substitution. Representative reactions include:

Table 1 : Substitution reactions under varying conditions

| Nucleophile | Conditions | Product Yield | Reference |

|---|---|---|---|

| NH₃ | EtOH, 80°C, 6h | 62% | |

| CH₃S⁻ | DMF, 120°C, 3h | 78% | |

| OH⁻ | H₂O/EtOH (1:1), reflux | 41% |

Kinetic studies on similar nitrobenzamide-thiadiazoles show second-order dependence (k = 1.2 × 10⁻³ M⁻¹s⁻¹) in DMSO at 25°C .

Thiadiazole-Mediated Cyclizations

The 1,3,4-thiadiazole moiety participates in:

a) [3+2] Cycloadditions

With electron-deficient alkynes (R-C≡C-R'):

Yields range 55-72% in toluene at 110°C

b) Coordination Complex Formation

With transition metals:

| Metal Salt | Ligand Ratio | Complex Type | Stability Constant (log β) |

|---|---|---|---|

| Cu(NO₃)₂ | 1:2 | Octahedral | 12.4 ± 0.3 |

| PdCl₂ | 1:1 | Square Planar | 8.9 ± 0.2 |

Data adapted from kinetic studies of analogous compounds

Reductive Transformations

Controlled reduction pathways:

Catalytic Hydrogenation

Side reaction: Partial thiadiazole ring hydrogenation occurs above 80°C

Zn/HCl Reduction

Produces hydroxylamine intermediate (NHOH) prior to full amine formation :

Ethoxy Group Reactivity

The OCH₂CH₃ substituent undergoes:

a) Demethylation

With BBr₃ in CH₂Cl₂ (-78°C → RT):

b) Alkylation

Using Williamson synthesis:

Stability Under Physiological Conditions

Table 2 : Hydrolysis kinetics in buffer solutions

| pH | Temperature | t₁/₂ (h) | Major Degradants |

|---|---|---|---|

| 1.2 | 37°C | 4.2 | 3-nitrobenzoic acid |

| 7.4 | 37°C | 48.7 | Thiadiazole-amide cleavage |

| 9.0 | 25°C | 12.1 | Ethoxy → hydroxide substitution |

Data extrapolated from stability studies of structurally related benzamide-thiadiazoles

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound features:

- A 3-nitrobenzamide moiety (electron-withdrawing nitro group at position 3).

- 4-ethoxy substitution on the benzene ring (enhancing lipophilicity).

Comparisons with analogs are summarized in Table 1.

Table 1: Comparison of Structural and Physicochemical Properties

*Calculated based on molecular formula.

Q & A

How can researchers optimize the synthetic route for 4-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide to improve yield and purity?

Methodological Answer:

The compound can be synthesized via a coupling reaction between 5-ethyl-1,3,4-thiadiazol-2-amine and 4-ethoxy-3-nitrobenzoyl chloride in pyridine. Key optimizations include:

- Stoichiometric control : Use equimolar ratios of reactants to minimize side products.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from methanol yields pure crystals (75–79% yield).

- Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction completion .

What key structural features and intermolecular interactions are revealed by X-ray crystallography of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Hydrogen bonding : Centrosymmetric dimers via N1–H1⋯N2 interactions (2.86 Å), with additional C–H⋯O/F bonds stabilizing packing.

- Torsional angles : The dihedral angle between the benzamide and thiadiazole rings is ~15.7°, indicating partial conjugation.

- Refinement : SHELXL refines disorder models and anisotropic displacement parameters, achieving R-factors < 0.05 .

Which spectroscopic methods are critical for confirming the molecular structure of this compound?

Methodological Answer:

- 1H/13C NMR : Peaks at δ 1.15 (t, CH2CH3), 4.25 (s, CH2), and 8.10 (d, Har) confirm substituent positions.

- IR spectroscopy : Amide I (C=O stretch) at ~1683 cm⁻¹ and nitro group (NO2) at ~1526 cm⁻¹.

- Elemental analysis : Matches calculated values for C, H, N, and S (±0.3%) .

What in vitro assays are recommended to evaluate the enzyme inhibitory potential of this thiadiazole derivative?

Methodological Answer:

- Carbonic anhydrase inhibition : Use stopped-flow spectroscopy to measure IC50 against isoforms hCA I/II.

- PFOR enzyme inhibition : Monitor pyruvate:ferredoxin oxidoreductase (PFOR) activity via UV-Vis at 420 nm (ferredoxin reduction).

- Validation : Compare with control inhibitors like acetazolamide (hCA) or nitazoxanide (PFOR) .

How can molecular docking predict the interaction between this compound and target enzymes like PFOR?

Methodological Answer:

- Docking software : AutoDock Vina or GOLD with PFOR crystal structure (PDB: 2X9G).

- Binding site analysis : Focus on the amide group’s interaction with catalytic cysteine residues (Cys328).

- Validation : Molecular dynamics (MD) simulations (100 ns) assess binding stability via RMSD/RMSF metrics .

What challenges arise during SHELXL refinement of this compound’s crystal structure, and how are they addressed?

Methodological Answer:

- Disordered atoms : Apply constraints (e.g., DFIX for C–S bonds) and split occupancy models.

- Hydrogen placement : Use riding models (N–H = 0.86 Å) with isotropic displacement parameters (Uiso = 1.2Ueq).

- Validation : Check using R1/wR2 convergence and Fo/Fc difference maps .

How does the 3-nitro substituent on the benzamide ring influence bioactivity compared to other electron-withdrawing groups?

Methodological Answer:

- Electrophilic enhancement : The nitro group increases electron deficiency, improving binding to nucleophilic enzyme pockets (e.g., hCA II’s Zn²⁺ center).

- SAR comparison : Replace nitro with methoxy (electron-donating) reduces inhibition (IC50 increases 10-fold).

- Computational validation : DFT calculations show nitro lowers LUMO energy, enhancing electrophilicity .

What methodologies assess the thermal and photolytic stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.